![molecular formula C25H20N6O2S2 B2466459 N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide CAS No. 393873-80-8](/img/structure/B2466459.png)
N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
Thiazoles can be synthesized through several methods. One common method involves the interaction of aminonitrile with salts and esters of dithioacids, carbon oxysulfide, carbon disulfide, and isothiocyanates .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles can undergo a variety of chemical reactions due to the presence of both electron-rich (due to the nitrogen atom) and electron-poor (due to the sulfur atom) sites in the molecule .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antimicrobial and Antifungal Activities
N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide and its derivatives have been studied for their antimicrobial and antifungal activities. A study by Baviskar, Khadabadi, and Deore (2013) synthesized a series of related compounds and tested their in vitro antibacterial activity against various bacteria like Staphylococcus aureus, Escherichia coli, and antifungal activity against Aspergillus niger, Candida albicans, showing promising results (Baviskar, Khadabadi, & Deore, 2013). Patel and Patel (2017) also reported the synthesis of related compounds showing significant antibacterial and antifungal activities (Patel & Patel, 2017).
Antioxidant and Anticancer Potential
These compounds have been evaluated for their antioxidant and anticancer properties. A study by Šermukšnytė et al. (2022) reported the synthesis of a related compound with higher antioxidant ability compared to butylated hydroxytoluene (Šermukšnytė et al., 2022). Tumosienė et al. (2020) synthesized derivatives exhibiting significant anticancer activity against human glioblastoma and breast cancer cell lines (Tumosienė et al., 2020).
Anticonvulsant and CNS Activity
Research has also been conducted on the potential of these compounds in anticonvulsant applications and effects on the central nervous system (CNS). A study by Arshad et al. (2019) described the synthesis of β-naphthalene incorporated thiazole-5-carboxamides/thiazole-5-ketones, which exhibited significant anticonvulsant activity in animal models (Arshad et al., 2019). Maliszewska-Guz et al. (2005) also reported the synthesis of related compounds and their pharmacological evaluation, showing potential effects on the CNS (Maliszewska-Guz et al., 2005).
Mechanism of Action
Future Directions
Given the wide range of biological activities exhibited by thiazole derivatives, there is considerable interest in the development of new compounds based on this scaffold . Future research will likely focus on the synthesis of novel thiazole derivatives and the exploration of their potential applications in medicine and industry .
Properties
IUPAC Name |
N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N6O2S2/c32-22(28-24-26-13-14-34-24)16-35-25-30-29-21(31(25)18-9-2-1-3-10-18)15-27-23(33)20-12-6-8-17-7-4-5-11-19(17)20/h1-14H,15-16H2,(H,27,33)(H,26,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJNLLCHQBUPMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=NC=CS3)CNC(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
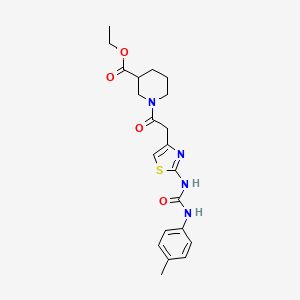
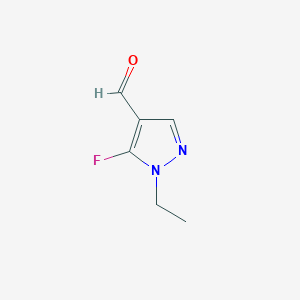
![8-cyclopentyl-3-(3-hydroxypropyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2466383.png)
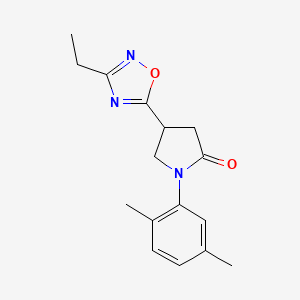
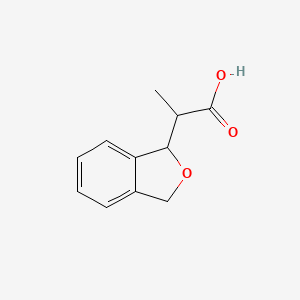

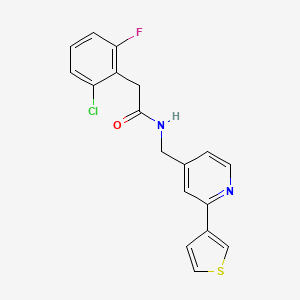
![(2S)-2-[3-(Difluoromethyl)phenyl]propan-1-amine](/img/structure/B2466389.png)
![(3As,5S)-5-methoxy-1,1-dioxo-3a,4,5,6-tetrahydropyrrolo[1,2-b][1,2]thiazol-3-one](/img/structure/B2466390.png)

![1-[(4-chlorobenzyl)thio]-7-fluoro-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2466393.png)


![8-[(4-benzylpiperazin-1-yl)methyl]-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2466399.png)
